n-Boc-5-hydroxytryptophan methyl ester

Serotonin receptor ligands Peptide diversification Fluorinated tryptophan synthesis

N-Boc-5-hydroxytryptophan methyl ester (CAS 203736-17-8) is a dual-protected amino acid building block engineered for solid-phase peptide synthesis (SPPS). Orthogonal Boc (α-amine) and methyl ester (carboxyl) groups enable selective deprotection, while the free 5-hydroxyl serves as a derivatization handle for serotonin receptor ligand design. • Prevents oxidation/alkylation side reactions inherent to unprotected 5-HTP in SPPS • Compatible with Boc/Benzyl SPPS; acid-labile Boc cleaved under standard TFA conditions • Key intermediate for 5-(2-fluoroethoxy)-L-tryptophan (F489510) SAR probes Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
CAS No. 203736-17-8
Cat. No. B046153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Boc-5-hydroxytryptophan methyl ester
CAS203736-17-8
SynonymsN-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-L-tryptophan Methyl Ester; 
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC
InChIInChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m0/s1
InChIKeyXNPXNIXOCSKSGI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-5-hydroxytryptophan Methyl Ester (CAS 203736-17-8): A Dual-Protected Building Block for Serotonin-Derived Peptides


N-Boc-5-hydroxytryptophan methyl ester (CAS 203736-17-8) is a dual-protected L-α-amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amine, a methyl ester on the carboxyl terminus, and a free hydroxyl group at the 5-position of the indole ring . This compound serves as a protected form of 5-hydroxytryptophan (5-HTP), the immediate biological precursor to the neurotransmitter serotonin, and is primarily utilized as a building block in the solid-phase synthesis of tryptophan-containing peptides [1]. Its orthogonal protecting groups enable selective deprotection strategies, making it a strategic intermediate for introducing the 5-hydroxyindole moiety into peptide chains without the side reactions associated with the unprotected amino acid .

Why Unprotected 5-Hydroxytryptophan or Standard Boc-Tryptophan Cannot Substitute for N-Boc-5-hydroxytryptophan Methyl Ester


Attempting to substitute N-Boc-5-hydroxytryptophan methyl ester with generic, unprotected 5-hydroxytryptophan or simpler Boc-protected tryptophan derivatives like Boc-Trp-OMe (CAS 33900-28-6) introduces critical synthetic liabilities. The unprotected 5-hydroxyindole ring of 5-HTP is highly susceptible to oxidation and alkylation side reactions during standard solid-phase peptide synthesis (SPPS), leading to low yields and complex, difficult-to-purify product mixtures [1]. In contrast, Boc-Trp-OMe lacks the 5-hydroxyl handle entirely, which eliminates its utility as a precursor for serotonin receptor ligands or for further site-selective chemical modification at that position . N-Boc-5-hydroxytryptophan methyl ester is therefore specifically engineered: the Boc group protects the amine during coupling, the methyl ester protects the carboxylic acid, and the free 5-hydroxyl is presented as a functional handle for on-resin derivatization or for introducing a hydrogen-bonding moiety into the final peptide [2].

Quantitative Differentiation of N-Boc-5-hydroxytryptophan Methyl Ester: A Comparative Evidence Guide


Presence of a Free 5-Hydroxyl Handle Enables Site-Specific Derivatization Unavailable with Boc-Trp-OMe

N-Boc-5-hydroxytryptophan methyl ester possesses a free hydroxyl group on the indole ring, a critical functional handle absent in the closest analog, Boc-Trp-OMe (CAS 33900-28-6) . This difference enables the compound's direct use in the synthesis of advanced intermediates that are structurally unattainable from non-hydroxylated tryptophan derivatives. For instance, it serves as the key starting material for the preparation of 5-(2-Fluoroethoxy)-L-tryptophan (F489510), a compound developed for targeting Trypanosoma cruzi CYP51 . The free 5-OH group is the necessary nucleophilic site for the fluoroethoxy group introduction.

Serotonin receptor ligands Peptide diversification Fluorinated tryptophan synthesis

Orthogonal Protecting Group Strategy Provides Unique Synthetic Versatility Compared to Fmoc-Protected Analogs

N-Boc-5-hydroxytryptophan methyl ester is designed with a Boc-protected α-amine and a methyl ester-protected carboxyl group. This contrasts sharply with Fmoc-based protected 5-hydroxytryptophan derivatives, which are common in the literature but employ a base-labile Fmoc group on the amine [1]. The Boc group is acid-labile, which is critical as it allows for simultaneous, global deprotection of the amine and the carboxyl group (after ester saponification) under a single set of acidic conditions, such as TFA, simplifying post-synthesis workup compared to a sequential orthogonal deprotection strategy required for Fmoc/Boc combinations [2]. This orthogonality is a key differentiator from the widely reported Nα-Fmoc-Nin-Boc-5-O-benzyl-5-hydroxytryptophan, which requires a base treatment to remove Fmoc and a separate acid treatment for side-chain deprotection [1].

SPPS Boc-chemistry Orthogonal protection

Methyl Ester Protection Confers Greater Solubility in Organic Solvents Compared to Free Acid Derivatives

The methyl ester at the C-terminus of N-Boc-5-hydroxytryptophan methyl ester significantly enhances its solubility in organic solvents, a property vital for both solution-phase peptide synthesis and its purification. This is a clear advantage over the corresponding free acid derivative, Boc-5-hydroxy-DL-tryptophan (CAS 185525-63-7), which, while also soluble in organic solvents, typically exhibits a solubility profile more influenced by pH and has lower overall solubility in non-polar media . The increased lipophilicity from the methyl ester improves its handling and reaction kinetics in common anhydrous solvents like DCM and DMF used in peptide coupling reactions .

Solubility Peptide synthesis Organic synthesis

Primary Application Scenarios for N-Boc-5-hydroxytryptophan Methyl Ester in Research and Industry


Synthesis of Serotonin Receptor Ligands and Neuroactive Peptide Analogs

This compound is the preferred building block for introducing a 5-hydroxyindole moiety into peptides designed to target serotonin receptors. The free hydroxyl group is essential for mimicking the pharmacophore of serotonin and for establishing critical hydrogen-bonding interactions with the receptor binding pocket . This differentiates it from Boc-Trp-OMe, which lacks this crucial functional group and therefore cannot be used to generate 5-hydroxytryptophan-containing peptides, a class of compounds with significant potential in neuropharmacology .

Preparation of Site-Specifically Modified Tryptophan Analogs for Medicinal Chemistry

The free 5-hydroxyl group serves as a unique chemical handle for further synthetic elaboration. As demonstrated by its use as an intermediate in the synthesis of 5-(2-fluoroethoxy)-L-tryptophan (F489510) , the compound is a critical precursor for creating tryptophan analogs with modified side chains. This enables the exploration of structure-activity relationships (SAR) around the 5-position of the indole ring, a synthetic avenue not accessible with standard Boc-Trp-OMe, which requires harsher, less selective methods for 5-position functionalization.

Boc-Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Protection

For researchers employing Boc/Benzyl SPPS strategies, N-Boc-5-hydroxytryptophan methyl ester is the appropriate choice. Its acid-labile Boc group is fully compatible with the standard TFA deprotection steps used in Boc chemistry, unlike Fmoc-protected 5-hydroxytryptophan derivatives which are used in Fmoc/tBu SPPS [1]. Using the correct orthogonal protecting group is essential to prevent premature deprotection and ensure high-fidelity synthesis of the desired peptide sequence.

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